Predominant Circulating Metabolite: 12-Hydroxynevirapine vs. Other Hydroxylated Isomers
In a clinical pharmacokinetic study of HIV-infected Cambodians receiving steady-state nevirapine (200 mg twice daily), 12-hydroxynevirapine was identified as the predominant circulating phase I metabolite. The metabolic index, defined as the ratio of metabolite AUC to parent nevirapine AUC, remained unchanged from single-dose to steady-state conditions, whereas the metabolic index for 3-hydroxynevirapine increased significantly (P < 0.01) and for 2-hydroxynevirapine decreased significantly (P < 0.001) [1]. This temporal stability distinguishes 12-hydroxynevirapine from its positional isomers and establishes it as the most reliable biomarker for assessing nevirapine bioactivation status.
| Evidence Dimension | Metabolic index temporal stability (single dose to steady state) |
|---|---|
| Target Compound Data | No significant change in metabolic index from single dose to steady state |
| Comparator Or Baseline | 3-hydroxynevirapine: increased (P < 0.01); 2-hydroxynevirapine: decreased (P < 0.001) |
| Quantified Difference | Qualitative difference in temporal regulation—12-hydroxynevirapine remains stable while comparators exhibit significant induction-dependent changes |
| Conditions | Human plasma; single 200 mg oral dose (n=10 HIV-negative African Americans) vs. steady-state 200 mg twice daily (n=10 HIV-infected Cambodians); LC-MS/MS quantification |
Why This Matters
The temporal stability of 12-hydroxynevirapine metabolic index ensures consistent quantification across acute and chronic dosing regimens, making it the preferred analytical target for longitudinal therapeutic drug monitoring studies where metabolite ratio stability is required.
- [1] Fan-Havard P, Liu Z, Chou M, Ling Y, Barrail-Tran A, Haas DW, Taburet AM, et al. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state. Antimicrob Agents Chemother. 2013 May;57(5):2154-60. View Source
